molecular formula C6H11Cl2N3O2 B2411049 2-amino-3-(1H-pyrazol-3-yl)propanoic acid dihydrochloride CAS No. 1955519-48-8

2-amino-3-(1H-pyrazol-3-yl)propanoic acid dihydrochloride

Cat. No.: B2411049
CAS No.: 1955519-48-8
M. Wt: 228.07
InChI Key: UGYUPLJITQMWAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-(1H-pyrazol-3-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N3O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(1H-pyrazol-3-yl)propanoic acid dihydrochloride typically involves the reaction of pyrazole derivatives with amino acids under specific conditions. One common method involves the condensation of 3-pyrazolecarboxaldehyde with glycine in the presence of a suitable catalyst. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(1H-pyrazol-3-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and pyrazole groups can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

2-amino-3-(1H-pyrazol-3-yl)propanoic acid dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-(1H-pyrazol-3-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid dihydrochloride
  • 2-amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride
  • 2-amino-3-(1H-pyrazol-5-yl)propanoic acid dihydrochloride

Uniqueness

2-amino-3-(1H-pyrazol-3-yl)propanoic acid dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The position of the amino and pyrazole groups can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-amino-3-(1H-pyrazol-5-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)3-4-1-2-8-9-4;;/h1-2,5H,3,7H2,(H,8,9)(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYUPLJITQMWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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